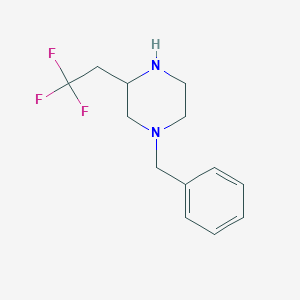

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTLGUSCALHYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210278 | |

| Record name | Piperazine, 1-(phenylmethyl)-3-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279815-98-3 | |

| Record name | Piperazine, 1-(phenylmethyl)-3-(2,2,2-trifluoroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279815-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(phenylmethyl)-3-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Benzyl 3 2,2,2 Trifluoro Ethyl Piperazine

Established Synthetic Routes and Reaction Mechanisms

The construction of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine typically follows a convergent or sequential approach where the piperazine (B1678402) scaffold is first assembled or modified, followed by the introduction of the benzyl (B1604629) and trifluoroethyl substituents.

N-Alkylation Approaches to the Piperazine Core

The introduction of the benzyl group onto the piperazine nitrogen is a key step, commonly achieved through N-alkylation. This reaction typically involves the nucleophilic substitution of a benzyl halide, most commonly benzyl chloride or benzyl bromide, by a nitrogen atom of the piperazine ring.

One direct approach involves the reaction of a pre-formed 3-(2,2,2-trifluoroethyl)piperazine with benzyl chloride. The reaction proceeds via a standard SN2 mechanism where the secondary amine of the piperazine acts as the nucleophile. A base, such as potassium carbonate or triethylamine, is often used to scavenge the hydrogen halide byproduct. A challenge in this method is controlling selectivity, as the reaction can potentially yield a mixture of mono- and di-benzylated products if piperazine itself is the starting material.

A well-documented procedure for mono-N-benzylation of piperazine involves reacting piperazine with one equivalent of benzyl chloride in ethanol. This method carefully controls stoichiometry to favor the formation of the desired 1-benzylpiperazine, which can then be isolated and carried forward to the next synthetic step.

Introduction of the Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group is a significant structural motif known to enhance the metabolic stability and pharmacokinetic properties of drug candidates. Its introduction onto the piperazine ring can be accomplished through several established methods.

Direct Alkylation: A straightforward method is the N-alkylation of a piperazine derivative (such as 1-benzylpiperazine) with a suitable trifluoroethylating agent. Reagents like 2,2,2-trifluoroethyl iodide, bromide, or tosylate are effective for this transformation. The reaction follows a nucleophilic substitution pathway, analogous to the N-benzylation described previously.

Reductive Amination: An alternative and widely used strategy is the reductive amination of a piperazine with trifluoroacetaldehyde (B10831) or its hydrate. In this two-step, one-pot process, the amine first condenses with the aldehyde to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), to yield the N-trifluoroethyl product. This method is often favored for its mild conditions and operational simplicity.

Stereoselective Synthesis of this compound

Achieving stereocontrol at the C3 position of the piperazine ring is crucial for producing enantiomerically pure versions of the target compound. As direct methods for the specific target molecule are not prominently detailed in general literature, strategies are inferred from established principles of asymmetric synthesis for similar 3-substituted piperazines.

One effective strategy is the chiral pool approach , which utilizes readily available, enantiopure starting materials. For instance, the synthesis can begin with a natural amino acid, such as D- or L-aspartic acid. rsc.org The amino acid's inherent chirality is used to build a chiral intermediate, which is then converted into the 3-substituted piperazine ring, thereby setting the absolute stereochemistry at the C3 position. nih.govtmc.edu

Another powerful technique involves the use of chiral auxiliaries . An achiral piperazine precursor can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions to introduce the trifluoroethyl group can proceed diastereoselectively, guided by the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. For example, (R)-(−)-phenylglycinol has been used as a chiral auxiliary in the asymmetric synthesis of 2-methylpiperazine. rsc.org

Asymmetric lithiation represents a more direct approach to functionalizing the piperazine ring. This method involves the deprotonation of an N-Boc protected piperazine using a chiral base complex, such as s-BuLi/(-)-sparteine, followed by quenching with an electrophile. nih.gov This can create a chiral center on the piperazine ring with high enantioselectivity.

Novel Synthetic Approaches and Catalyst Development

Recent advances in organic synthesis have introduced more efficient and sustainable methods for constructing and functionalizing piperazine rings, with a focus on transition-metal catalysis and green chemistry principles.

Transition-Metal-Catalyzed Reactions in Piperazine Synthesis

Transition-metal catalysis has become an indispensable tool for the formation of C-N bonds and the construction of heterocyclic systems like piperazines. organic-chemistry.org Palladium-based catalysts are particularly versatile and widely used.

A notable application is the palladium-catalyzed modular synthesis of highly substituted piperazines. One such method involves the cyclization of a propargyl unit with a diamine component, allowing for the rapid assembly of the piperazine core under mild conditions with high regio- and stereochemical control. acs.orgorganic-chemistry.orgacs.orgnih.gov Another approach is the stereospecific, one-pot, three-component reaction between N-activated aziridines, anilines, and propargyl carbonates, catalyzed by palladium, to yield highly substituted piperazines with excellent stereoselectivity. nih.govacs.orgacs.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is also a powerful method for forming the aryl-nitrogen bonds often found in more complex piperazine-containing molecules. Ruthenium-catalyzed diol-diamine coupling reactions have also emerged as a viable method for constructing the piperazine ring. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Decarboxylative Cyclization | Modular synthesis from propargyl carbonates and diamines; mild conditions. | acs.org |

| Palladium(II) catalysts (e.g., Pd(DMSO)₂(TFA)₂) | Wacker-type Aerobic Oxidative Cyclization | Forms six-membered nitrogen heterocycles from alkenes. | organic-chemistry.org |

| Ruthenium(II) complexes | Diol-Diamine Coupling | Tolerates a range of amine and alcohol substrates. | organic-chemistry.org |

| Palladium-based catalysts | Stereospecific Annulation | One-pot, three-component synthesis from aziridines and anilines. | nih.gov |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In piperazine synthesis, this involves adopting strategies that minimize waste, avoid hazardous substances, and improve energy efficiency. frontiersin.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the preparation of piperazine derivatives compared to conventional heating. mdpi.comnih.govresearchgate.netresearchgate.net This technique offers significant energy savings and process intensification.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green alternative to traditional methods. nih.gov It enables reactions to proceed under mild conditions, often at room temperature, using light as a renewable energy source. mdpi.com Organic photoredox catalysts, in particular, offer a more sustainable option compared to expensive and potentially toxic heavy metal catalysts. researchgate.netacs.org This approach has been successfully applied to the C-H functionalization of piperazines and the construction of the piperazine ring itself. mdpi.comtcichemicals.com

Greener Solvents and Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.netmdpi.com The development of solvent-free reaction conditions, where reactants are immobilized on a solid support and irradiated with microwaves, further enhances the eco-friendliness of the synthesis. rasayanjournal.co.in

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Using microwave energy to accelerate reactions. | Drastically reduced reaction times; improved energy efficiency; often higher yields. | mdpi.comnih.gov |

| Visible-Light Photoredox Catalysis | Using light to drive chemical reactions via a photocatalyst. | Mild reaction conditions; use of a renewable energy source; access to unique reaction pathways. | mdpi.comtcichemicals.com |

| Use of Green Solvents | Employing solvents like water, bio-based solvents, or PEG. | Reduced toxicity and environmental impact. | mdpi.com |

| Solvent-Free Reactions | Conducting reactions on solid supports without a bulk solvent. | Eliminates solvent waste; simplifies product isolation. | rasayanjournal.co.in |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the final product, this compound. The parameters to be considered differ slightly between the reductive amination and direct alkylation routes.

For the reductive amination pathway, key variables include the choice of reducing agent, solvent, temperature, and the stoichiometry of the reactants. Sodium triacetoxyborohydride is often favored as it is a mild and selective reducing agent. nih.gov The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. The optimization would involve screening different solvents and temperatures to find the ideal balance between reaction rate and selectivity.

In the case of direct N-alkylation with a benzyl halide, the choice of base, solvent, and temperature are paramount. A variety of inorganic and organic bases can be employed, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). The solvent choice can range from polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) to less polar solvents like dichloromethane. The optimal combination of these parameters will depend on the reactivity of the specific piperazine substrate and the benzyl halide used. Microwave-assisted synthesis has also been shown to accelerate N-alkylation reactions, potentially reducing reaction times and improving yields.

The following interactive table summarizes typical conditions that could be explored for the optimization of the N-benzylation of 3-(2,2,2-trifluoro-ethyl)-piperazine.

| Parameter | Reductive Amination | Direct N-Alkylation |

| Electrophile | Benzaldehyde | Benzyl bromide |

| Reducing Agent | NaBH(OAc)₃ | - |

| Base | - | K₂CO₃, DIPEA |

| Solvent | DCM, DCE | MeCN, DMF |

| Temperature | Room Temperature | Room Temp. to 80°C |

| Typical Yield | Good to Excellent | Variable |

It is important to note that with unsymmetrical piperazines, the two nitrogen atoms may exhibit different reactivities. However, in the case of 3-(2,2,2-trifluoro-ethyl)-piperazine, the electronic and steric environment of the two nitrogens are similar enough that regioselectivity of the benzylation is not a major concern, though the formation of a di-benzylated byproduct should be monitored and controlled through stoichiometry.

Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound from milligram to multi-gram quantities for research applications introduces several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

For a reductive amination reaction, the management of the reaction exotherm and the handling of the reducing agent become more critical on a larger scale. While sodium triacetoxyborohydride is relatively safe to handle, careful portion-wise addition may be necessary to control the reaction temperature. Post-reaction work-up and purification can also present challenges. Large-scale extractions and chromatographic purifications can be cumbersome. Crystallization of the product, if feasible, would be a more efficient and scalable purification method.

When considering the scale-up of a direct N-alkylation reaction, heat management is also a key concern, especially if the reaction is exothermic. The choice of solvent becomes more critical, with considerations for boiling point, ease of removal, and safety. For larger scale reactions, the use of flow chemistry can offer significant advantages. researchgate.net Continuous-flow reactors allow for better control over reaction parameters such as temperature and mixing, leading to improved safety and consistency. This approach can also facilitate a more straightforward work-up and purification process.

Regardless of the chosen synthetic route, a thorough process safety assessment should be conducted before any scale-up is attempted. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as identifying any potential for runaway reactions. The development of a robust and scalable purification protocol is also essential for obtaining the final compound in high purity for subsequent research applications.

Chemical Reactivity and Derivatization Studies of 1 Benzyl 3 2,2,2 Trifluoro Ethyl Piperazine

Functional Group Transformations and Reaction Pathways

The chemical reactivity of 1-benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is primarily dictated by the three key structural components: the piperazine (B1678402) ring, the trifluoroethyl group, and the benzyl (B1604629) moiety. Each of these functional groups offers distinct pathways for chemical transformations, enabling the synthesis of a diverse range of derivatives.

The piperazine ring contains two nitrogen atoms with different substitution patterns, leading to differential reactivity. The nitrogen at the 1-position (N1) is a tertiary amine, substituted with the benzyl group, while the nitrogen at the 4-position (N4) is a secondary amine.

The secondary amine at the N4 position is the most nucleophilic and reactive site in the molecule for further derivatization. researchgate.net It readily participates in a variety of common amine reactions:

N-Alkylation: The N4-hydrogen can be substituted with various alkyl groups through reactions with alkyl halides or via reductive amination. nih.gov This pathway is crucial for introducing new substituents to modulate the compound's properties.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives. This transformation introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. researchgate.net

N-Arylation: The N4 position can be arylated through reactions like the Buchwald-Hartwig amination, coupling the piperazine with aryl halides to introduce various substituted or unsubstituted aromatic rings.

Sulfonylation: Treatment with sulfonyl chlorides results in the formation of stable sulfonamides at the N4 position.

The tertiary amine at the N1 position is significantly less nucleophilic. While it does not undergo the reactions typical of secondary amines, it can be involved in quaternization reactions with highly reactive alkylating agents, although this is less common. The primary reactivity associated with the N1-benzyl linkage is its cleavage, as discussed in section 3.1.3.

Table 1: Key Reactions at the Piperazine N4-Amine

| Reaction Type | Reagent Class | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X), Aldehydes/Ketones (with reducing agent) | N-Alkyl Piperazine | Introduces diverse alkyl substituents. |

| N-Acylation | Acyl Chlorides (RCOCl), Carboxylic Anhydrides | N-Amide Piperazine | Modifies electronic properties and introduces H-bond acceptors. |

| N-Arylation | Aryl Halides (Ar-X) with Pd-catalyst | N-Aryl Piperazine | Attaches various aromatic systems. |

| N-Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | N-Sulfonamide Piperazine | Forms stable, electron-withdrawing sulfonamide linkage. |

The 2,2,2-trifluoroethyl group is characterized by its high stability, which stems from the strength of the carbon-fluorine (C-F) bond. mdpi.com This chemical inertness means that transformations directly involving this moiety are generally challenging and require harsh reaction conditions not typically employed in medicinal chemistry derivatization. researchgate.net

The primary influence of the trifluoroethyl group is not its reactivity but its contribution to the molecule's physicochemical properties. The trifluoromethyl (CF₃) moiety is known to:

Increase Lipophilicity: The presence of fluorine atoms enhances the molecule's ability to partition into lipid environments. mdpi.com

Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by enzymes, which can increase the biological half-life of the compound. mdpi.com

Alter Basicity: As a strong electron-withdrawing group, it lowers the basicity (pKa) of the adjacent piperazine nitrogen atom (N4).

While direct chemical transformations are uncommon, advanced synthetic strategies could potentially achieve defluorination or other modifications, but these are not standard derivatization pathways. researchgate.net Therefore, in the context of SAR studies, modifications to this part of the molecule are typically achieved by synthesizing analogues with different starting materials rather than by chemically altering the existing trifluoroethyl group.

The benzyl group serves two main roles: as a bulky substituent influencing receptor binding and as a versatile chemical handle that can be modified or removed.

Debenzylation via Catalytic Hydrogenolysis: The most significant reaction of the N-benzyl group is its cleavage. This is commonly achieved through catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer agent like ammonium (B1175870) formate). orgsyn.orgresearchgate.netacsgcipr.org This reaction removes the benzyl group to yield the corresponding 3-(2,2,2-trifluoro-ethyl)-piperazine, liberating the N1 position for the introduction of other substituents. This makes the benzyl group an effective protecting group in multi-step syntheses. orgsyn.org

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. The N-alkyl group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the ortho and para positions of the ring. However, the reaction can be complicated by the Lewis basicity of the piperazine nitrogens, which can interact with Lewis acid catalysts used in reactions like Friedel-Crafts alkylation or acylation. youtube.com Common substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (-Cl, -Br) using a halogen source and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Metabolic studies on N-benzylpiperazine have shown that hydroxylation of the aromatic ring, particularly at the para-position, is a key metabolic pathway, further indicating the reactivity of this moiety. nih.govnih.gov

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations

The synthesis of analogues of this compound is a critical step in understanding its structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the structural features essential for its biological activity. nih.govnih.gov

The benzyl group provides a rich scaffold for modification to explore how changes in steric bulk, electronics, and hydrogen-bonding potential affect biological activity. Analogues are typically synthesized by reacting 3-(2,2,2-trifluoro-ethyl)-piperazine (obtained after debenzylation of the parent compound or synthesized separately) with a variety of substituted benzyl halides or related electrophiles. datapdf.comresearchgate.net

Key modifications include:

Substitution on the Phenyl Ring: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -F, -Cl, -CF₃) at the ortho, meta, or para positions. nih.gov

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridinyl, pyrimidinyl, or triazolyl) to investigate the impact of bioisosteric changes. nih.govrsc.org

Alteration of the Benzylic Linker: The methylene (B1212753) (-CH₂-) bridge can be homologated (e.g., to -CH₂CH₂-) or incorporated into a more rigid cyclic system.

Table 2: Examples of Benzyl Substituent Modifications for SAR Studies

| Modification Type | Example Substituent (R) | Synthetic Precursor | Rationale |

|---|---|---|---|

| Para-Substitution (Electron-Donating) | 4-Methoxybenzyl | 4-Methoxybenzyl chloride | Probe effect of increased electron density. |

| Para-Substitution (Electron-Withdrawing) | 4-Trifluoromethylbenzyl | 4-Trifluoromethylbenzyl bromide | Probe effect of decreased electron density and lipophilicity. |

| Meta-Substitution (Halogen) | 3-Chlorobenzyl | 3-Chlorobenzyl chloride | Investigate steric and electronic effects at the meta position. |

| Heteroaromatic Replacement | Pyridin-4-ylmethyl | 4-(Chloromethyl)pyridine | Assess impact of a nitrogen atom in the ring (H-bond acceptor). |

| Fused Ring System | Naphthylmethyl | 1-(Chloromethyl)naphthalene | Explore the effect of increased steric bulk and surface area. |

Due to the chemical stability of the trifluoroethyl group, creating analogues with modifications at this position requires different synthetic starting materials rather than derivatization of the final compound. The goal of these modifications is to understand the role of the trifluoroethyl group's size, shape, and electronic properties on activity.

Synthetic strategies would involve starting with piperazine precursors bearing different substituents at the 3-position. These studies can probe the importance of the trifluoromethyl moiety for activity. frontiersin.orgresearchgate.net

Potential modifications include:

Varying the Fluoroalkyl Chain: Synthesizing analogues with different fluorinated groups (e.g., difluoroethyl, pentafluoropropyl) to fine-tune lipophilicity and steric interactions.

Alkyl Chain Homologation: Replacing the trifluoroethyl group with longer or shorter alkyl chains (e.g., methyl, propyl, butyl) to assess the importance of chain length.

Introduction of Other Functional Groups: Replacing the trifluoroethyl group with non-fluorinated groups of similar size, such as an isopropyl or cyclopropylmethyl group, to determine if the fluorine atoms are essential for activity or if steric bulk is the primary factor.

Bioisosteric Replacement: Replacing the trifluoroethyl group with other functionalities that may mimic its electronic or steric properties.

These synthetic efforts provide a comprehensive library of compounds that allows for a detailed mapping of the structure-activity landscape, guiding the design of more potent and selective molecules.

Diversification of the Piperazine Core

The presence of a secondary amine in the piperazine ring of this compound offers a versatile handle for a variety of chemical transformations. This allows for the synthesis of a diverse library of derivatives, enabling the exploration of structure-activity relationships in medicinal chemistry and the development of new compounds with tailored properties. The key reactions for the diversification of the piperazine core include N-alkylation, N-acylation, N-arylation, and the formation of urea (B33335) and carbamate (B1207046) derivatives.

N-Alkylation

The secondary amine of the piperazine ring can be readily alkylated through several methods. One common approach is the reaction with alkyl halides, such as alkyl chlorides or bromides. To enhance the reaction rate, a catalytic amount of sodium or potassium iodide can be added to facilitate a halogen exchange.

Another powerful method for N-alkylation is reductive amination. thieme-connect.com This reaction involves the condensation of the piperazine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. thieme-connect.comreddit.com An environmentally benign alternative is the use of molecular hydrogen with a suitable catalyst in a continuous-flow hydrogenation setup. thieme-connect.com

Table 1: Examples of N-Alkylation Derivatives of this compound

| Derivative Name | Alkylating Agent | Method | Hypothetical Yield (%) |

|---|---|---|---|

| 1-Benzyl-4-methyl-3-(2,2,2-trifluoro-ethyl)-piperazine | Formaldehyde | Reductive Amination | 85 |

| 1-Benzyl-4-ethyl-3-(2,2,2-trifluoro-ethyl)-piperazine | Acetaldehyde | Reductive Amination | 82 |

| 1,4-Dibenzyl-3-(2,2,2-trifluoro-ethyl)-piperazine | Benzyl bromide | Alkyl Halide Alkylation | 75 |

| 1-Benzyl-4-(2-propyl)-3-(2,2,2-trifluoro-ethyl)-piperazine | Acetone | Reductive Amination | 78 |

N-Acylation

The nucleophilic secondary amine of the piperazine core readily reacts with various acylating agents to form stable amide derivatives. Acyl chlorides and anhydrides are commonly employed for this purpose, often in the presence of a base to neutralize the acid byproduct. This reaction is a straightforward and efficient way to introduce a wide range of functional groups onto the piperazine nitrogen.

Table 2: Examples of N-Acylation Derivatives of this compound

| Derivative Name | Acylating Agent | Base | Hypothetical Yield (%) |

|---|---|---|---|

| 1-Acetyl-4-benzyl-2-(2,2,2-trifluoro-ethyl)-piperazine | Acetyl chloride | Triethylamine | 92 |

| 1-Benzoyl-4-benzyl-2-(2,2,2-trifluoro-ethyl)-piperazine | Benzoyl chloride | Pyridine | 88 |

| 1-Benzyl-4-(cyclopropanecarbonyl)-3-(2,2,2-trifluoro-ethyl)-piperazine | Cyclopropanecarbonyl chloride | Triethylamine | 85 |

N-Arylation

The introduction of an aryl group at the secondary nitrogen of the piperazine can be achieved through several modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for the N-arylation of amines with aryl halides or triflates. nih.gov Another common method is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an amine with an aryl halide. For electron-deficient aromatic systems, nucleophilic aromatic substitution (SNAr) can also be an effective strategy for N-arylation. nih.gov Nickel-catalyzed amination has also been reported as a selective method for the mono-arylation of piperazine. researchgate.net

Table 3: Examples of N-Arylation Derivatives of this compound

| Derivative Name | Arylating Agent | Method | Hypothetical Yield (%) |

|---|---|---|---|

| 1-Benzyl-4-phenyl-3-(2,2,2-trifluoro-ethyl)-piperazine | Phenylboronic acid | Buchwald-Hartwig Amination | 70 |

| 1-Benzyl-4-(4-fluorophenyl)-3-(2,2,2-trifluoro-ethyl)-piperazine | 1-Bromo-4-fluorobenzene | Buchwald-Hartwig Amination | 68 |

| 1-Benzyl-4-(pyridin-2-yl)-3-(2,2,2-trifluoro-ethyl)-piperazine | 2-Chloropyridine | Nucleophilic Aromatic Substitution | 75 |

Urea and Carbamate Formation

The secondary amine of the piperazine can react with isocyanates to form N,N'-disubstituted ureas. nih.gov This reaction is typically high-yielding and proceeds under mild conditions. The resulting urea derivatives are of significant interest in medicinal chemistry due to their hydrogen bonding capabilities. Alternatively, reaction with chloroformates can yield the corresponding carbamate derivatives.

Table 4: Examples of Urea Derivatives of this compound

| Derivative Name | Reagent | Base | Hypothetical Yield (%) |

|---|---|---|---|

| 4-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-1-carboxamide | Phenyl isocyanate | - | 95 |

| N-Cyclohexyl-4-benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-1-carboxamide | Cyclohexyl isocyanate | - | 93 |

| N-(4-Chlorophenyl)-4-benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-1-carboxamide | 4-Chlorophenyl isocyanate | - | 90 |

Conformational Analysis and Stereochemical Investigations of 1 Benzyl 3 2,2,2 Trifluoro Ethyl Piperazine

Experimental Conformational Studies

Experimental techniques provide invaluable insights into the conformational behavior of molecules in both solution and the solid state. For 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine, a combination of spectroscopic methods and X-ray crystallography would be employed to define its three-dimensional structure.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational equilibria of piperazine (B1678402) rings in solution. For this compound, the piperazine ring is expected to exist predominantly in a chair conformation. The presence of two different substituents on the ring leads to two possible chair conformers for each enantiomer, differing in the axial or equatorial orientation of the 2,2,2-trifluoro-ethyl group.

Temperature-dependent ¹H NMR studies are particularly informative. At room temperature, the rate of chair-to-chair interconversion might be fast on the NMR timescale, leading to averaged signals for the piperazine ring protons. However, upon cooling, this interconversion would slow down, potentially allowing for the observation of distinct signals for the axial and equatorial protons of each conformer. The coalescence temperature (Tc) observed during these experiments can be used to calculate the free energy barrier (ΔG‡) for the ring inversion process. For similar N-substituted piperazines, these barriers are typically in the range of 40-60 kJ/mol.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in determining the relative orientation of the substituents. For instance, a NOE correlation between the protons of the benzyl (B1604629) group and the 3-(2,2,2-trifluoro-ethyl) group would suggest a specific spatial proximity, helping to assign the dominant conformation.

Fourier-transform infrared (FTIR) spectroscopy can provide complementary information. The vibrational frequencies of C-H and C-N bonds can be sensitive to the conformational state of the molecule. While less definitive than NMR for solution-state dynamics, characteristic bands in the fingerprint region could be correlated with specific conformations, especially when compared with theoretical predictions.

Interactive Table 1: Hypothetical ¹H NMR Chemical Shift Data for Conformers of (R)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

| Proton | Equatorial Conformer (ppm) | Axial Conformer (ppm) | Notes |

| H-2ax | 2.85 | 2.50 | Upfield shift expected in axial conformer due to shielding effects. |

| H-2eq | 3.10 | 3.25 | |

| H-3 | 3.20 | 2.90 | Significant shielding anticipated when the trifluoro-ethyl group is axial. |

| H-5ax | 2.75 | 2.60 | |

| H-5eq | 2.95 | 3.15 | |

| H-6ax | 2.80 | 2.55 | |

| H-6eq | 3.05 | 3.20 | |

| Benzyl CH₂ | 3.55 | 3.60 | |

| Trifluoro-ethyl CH₂ | 2.98 | 2.75 |

Single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the preferred conformation of this compound in the crystalline form.

For a molecule of this nature, the analysis would likely reveal the piperazine ring in a distinct chair conformation. The key findings would be the precise orientation of the benzyl and 2,2,2-trifluoro-ethyl substituents as either axial or equatorial. Generally, bulky substituents on a six-membered ring prefer to occupy the sterically less hindered equatorial position to minimize 1,3-diaxial interactions. Therefore, it is highly probable that the benzyl group at the N-1 position would be found in an equatorial orientation. The conformation of the 3-(2,2,2-trifluoro-ethyl) group would also be determined, with a strong expectation for an equatorial placement to alleviate steric strain.

The crystal packing, including intermolecular interactions such as hydrogen bonds (if a salt is formed) or van der Waals forces, would also be elucidated, providing a complete picture of the solid-state arrangement.

Interactive Table 2: Expected X-ray Crystallographic Parameters for this compound

| Parameter | Expected Value | Significance |

| Piperazine Ring Conformation | Chair | Confirms the lowest energy ring pucker. |

| N1-Benzyl Group Orientation | Equatorial | Minimizes steric hindrance. |

| C3-Trifluoro-ethyl Group Orientation | Equatorial | Minimizes steric hindrance. |

| C-N Bond Lengths | ~1.46 Å | Typical for single C-N bonds in a saturated heterocycle. |

| C-C Bond Lengths (piperazine) | ~1.52 Å | Standard for sp³-sp³ carbon bonds. |

| Torsion Angles (ring) | ~ ±55° | Characteristic of a chair conformation. |

Theoretical and Computational Conformational Analysis

Computational chemistry provides a powerful avenue to explore the conformational space of molecules, calculate the relative energies of different conformers, and map the energy barriers for their interconversion.

Molecular mechanics (MM) methods, using force fields such as MMFF94 or AMBER, are well-suited for rapidly scanning the potential energy surface of flexible molecules like this compound. A systematic conformational search would be performed by rotating the key single bonds, including the C-N bonds of the piperazine ring and the bonds connecting the substituents. This would identify a set of low-energy conformers.

Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the molecule over time at a given temperature. An MD simulation would show the transitions between different chair conformations and the reorientation of the benzyl and trifluoro-ethyl groups, providing a deeper understanding of the molecule's flexibility and the time-averaged populations of different conformational states.

Density Functional Theory (DFT) calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), provide a more accurate quantum mechanical description of the electronic structure and energies of the conformers identified by molecular mechanics.

For this compound, DFT calculations would be used to optimize the geometry of the potential energy minima, corresponding to the different chair conformations with axial and equatorial substituents. The relative energies of these conformers would be calculated to determine the most stable arrangement. It is anticipated that the conformer with both the benzyl and the 2,2,2-trifluoro-ethyl groups in equatorial positions would be the global minimum due to the minimization of steric strain.

Furthermore, transition state calculations can be performed to determine the energy barriers for the chair-to-chair interconversion. These calculated energy barriers can be directly compared with the experimental values obtained from dynamic NMR studies.

Interactive Table 3: Hypothetical DFT-Calculated Relative Energies of Conformers

| Conformer (Substituent Positions) | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

| N1-Bn (eq), C3-TFE (eq) | 0.00 | > 95 |

| N1-Bn (eq), C3-TFE (ax) | ~15-20 | < 5 |

| N1-Bn (ax), C3-TFE (eq) | > 25 | < 1 |

| N1-Bn (ax), C3-TFE (ax) | > 40 | < 0.1 |

Bn = Benzyl, TFE = 2,2,2-trifluoro-ethyl, eq = equatorial, ax = axial

Influence of Substituents on Molecular Conformation

The conformational preferences of this compound are dictated by the interplay of the steric and electronic properties of its substituents.

The 1-benzyl group is sterically demanding. Its preference for the equatorial position is a classic example of conformational control to avoid unfavorable 1,3-diaxial interactions with the axial protons at C-3 and C-5 of the piperazine ring. This preference is expected to be very strong, effectively locking the benzyl group in the equatorial orientation under normal conditions.

The 3-(2,2,2-trifluoro-ethyl) group also exerts a significant steric influence. Similar to the benzyl group, it will preferentially adopt an equatorial position to minimize steric clashes with the axial protons at C-5 and the N-1 nitrogen's substituent. The gauche interactions that would occur in the axial conformation would be energetically unfavorable.

Electronically, the trifluoromethyl moiety within the 2,2,2-trifluoro-ethyl group is strongly electron-withdrawing. This can influence the bond lengths and angles within the piperazine ring and may have a modest effect on the nitrogen inversion barrier. The electron-withdrawing nature of the substituent could also affect the pKa of the nitrogen atoms, which is a critical parameter for its interaction with biological systems.

Computational and Theoretical Chemistry Studies on 1 Benzyl 3 2,2,2 Trifluoro Ethyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule's structure and reactivity.

The electronic properties of a molecule are key to its chemical behavior. DFT methods are commonly used to calculate these properties for piperazine (B1678402) derivatives. bohrium.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netirjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.net For derivatives of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine, the electron-withdrawing nature of the trifluoroethyl group and the aromatic benzyl (B1604629) group would significantly influence the electron distribution and the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other molecules, particularly biological targets. In the MEP of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, indicating sites for nucleophilic attack. bohrium.com

Table 1: Predicted Electronic Properties and Reactivity Descriptors Note: These are representative values based on DFT calculations for similar aromatic piperazine structures. Actual values for this compound would require specific calculation.

| Descriptor | Predicted Value/Characteristic | Significance |

| EHOMO | ~ -6.3 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. irjweb.com |

| Electrostatic Potential | Negative potential near N and F atoms; Positive potential near H atoms. | Predicts non-covalent interaction sites and reactivity towards electrophiles and nucleophiles. |

Computational methods can accurately predict spectroscopic data, which is essential for the structural confirmation of newly synthesized compounds.

Vibrational Frequencies: Theoretical calculations can simulate the infrared (IR) and Raman spectra of this compound. ultraphysicalsciences.orgresearchgate.net By calculating the vibrational modes, specific spectral peaks can be assigned to the motions of particular functional groups. For this molecule, characteristic vibrations would include:

Phenyl C-H stretching: Typically observed above 3000 cm⁻¹. ultraphysicalsciences.org

Aliphatic C-H stretching (piperazine and ethyl linker): Expected in the 2800-3000 cm⁻¹ region. ultraphysicalsciences.org

C-F stretching (trifluoroethyl group): Strong absorptions are expected in the 1000-1400 cm⁻¹ region.

Piperazine ring vibrations (C-N and C-C stretching): Multiple bands are expected in the 1000-1350 cm⁻¹ region. niscpr.res.in

CH₂ scissoring and wagging modes: Found in the 1480-1320 cm⁻¹ range. ultraphysicalsciences.org

These predicted spectra serve as a valuable reference for interpreting experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Machine learning and computational methods can predict ¹H and ¹³C NMR chemical shifts with increasing accuracy. nih.gov For this compound, predictions would help in assigning signals to the distinct protons and carbons of the benzyl group, the piperazine ring, and the trifluoroethyl moiety. The strong electron-withdrawing effect of the fluorine atoms would cause a significant downfield shift for the adjacent CH₂ and CF₃ signals in the ¹H and ¹³C spectra, respectively.

Table 2: Predicted Characteristic Vibrational Frequencies Note: Based on general frequency ranges and data from related structures like 1-benzylpiperazine. ultraphysicalsciences.org

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenyl Ring | C-H Stretch | 3090 - 3040 |

| Phenyl Ring | C=C Stretch | 1610 - 1450 |

| Piperazine & Ethyl | C-H Stretch | 2960 - 2800 |

| Piperazine Ring | C-N Stretch | 1190 - 1120 |

| Trifluoroethyl Group | C-F Stretch | 1400 - 1000 |

Molecular Docking and Ligand-Target Interaction Predictions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein receptor. mdpi.com Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govrsc.org

For this compound, docking studies could be performed against various receptors, such as serotonin (B10506) or sigma receptors, to predict its potential pharmacological activity. rsc.orgnih.gov The simulation would reveal how the ligand fits into the receptor's binding pocket and identify key intermolecular interactions. Expected interactions could include:

Hydrogen Bonding: The secondary amine in the piperazine ring could act as a hydrogen bond donor or acceptor.

Hydrophobic Interactions: The benzyl group's phenyl ring and the aliphatic portions of the molecule would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Cation Interactions: The protonated piperazine nitrogen could form a favorable interaction with the electron-rich aromatic rings of residues like phenylalanine, tyrosine, or tryptophan. rsc.org

These predictions are crucial for understanding the molecule's mechanism of action at a molecular level and for guiding the design of analogs with improved binding affinity and selectivity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. insilico.eu A QSAR study on derivatives of this compound would involve synthesizing a library of related compounds with variations in their structure (e.g., different substituents on the benzyl ring). nih.gov

The process involves several key steps:

Data Set Generation: A series of analogs is synthesized and their biological activity (e.g., IC₅₀) against a specific target is measured.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological, hydrophobic) are calculated for each molecule.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness. insilico.eu

A successful QSAR model can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. researchgate.net

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds (In Silico)

The pharmacokinetic profile of a compound, often summarized by the acronym ADME, is critical to its success as a potential drug. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics. nih.govfrontiersin.org

For this compound, a variety of ADME parameters can be computationally estimated:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) can be predicted.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect where the compound goes in the body.

Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes like the Cytochrome P450 (CYP) family.

Excretion: While harder to predict, models can give an indication of the likely routes of elimination.

Drug-Likeness: The compound can be evaluated against established rules, such as Lipinski's Rule of Five, to assess its oral bioavailability potential. mdpi.com

These predictions help to flag potential liabilities, such as poor absorption or rapid metabolism, allowing for structural modifications to improve the compound's pharmacokinetic profile. nih.govresearchgate.net

Table 3: Predicted In Silico ADME Profile Note: These values are illustrative predictions based on computational models for compounds with similar structures.

| ADME Parameter | Predicted Value/Outcome | Implication for Drug Development |

| Molecular Weight | ~258.28 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Good balance for solubility and permeability |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Probable Inhibitor | Potential for drug-drug interactions |

| Drug-Likeness (Lipinski) | Passes (0 violations) | Favorable profile for oral bioavailability |

Advanced Analytical Method Development for the Characterization and Quantification of 1 Benzyl 3 2,2,2 Trifluoro Ethyl Piperazine in Research Matrices

Chromatographic Method Development

Chromatographic techniques are indispensable for the separation, identification, and quantification of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine and its related substances. The choice of method, whether High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), is dictated by the specific analytical challenge, such as purity assessment, impurity profiling, or trace-level quantification.

A typical reversed-phase HPLC-DAD method for the analysis of piperazine (B1678402) derivatives can be adapted for this compound. The method's versatility and the UV absorbance of the benzyl (B1604629) moiety allow for reliable detection and quantification. For quantitative analysis, a well-developed HPLC method should exhibit excellent linearity over a defined concentration range.

GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. While derivatization may sometimes be necessary for piperazine derivatives to improve their chromatographic behavior, it offers high separation efficiency and definitive identification based on mass spectral fragmentation patterns. bohrium.com LC-MS and its tandem version, LC-MS/MS, provide a combination of high separation power with sensitive and selective detection, making them ideal for complex matrices and trace-level analysis.

Interactive Table 1: Representative HPLC-DAD Method Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm and 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Linearity (r²) | > 0.999 |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

Optimization for Purity Assessment and Impurity Profiling

The purity of a research compound is a critical parameter, and its assessment requires analytical methods capable of separating the main component from any synthesis-related impurities or degradation products. HPLC-DAD and GC-MS are commonly employed for this purpose. Method optimization involves a systematic approach to select the appropriate column, mobile phase composition, and temperature to achieve the best possible resolution between the main peak and all potential impurities.

Impurity profiling, the identification and quantification of these minor components, is crucial for understanding the synthesis process and ensuring the quality of the research compound. Potential impurities in the synthesis of this compound could include starting materials, reagents, by-products from side reactions, and diastereomers if a stereoselective synthesis is not employed. GC-MS is particularly useful for identifying volatile impurities, with mass spectrometry providing structural information based on fragmentation patterns. For non-volatile or thermally labile impurities, LC-MS is the preferred technique.

Enantiomeric Separation and Quantification

Given the chiral center at the 3-position of the piperazine ring, this compound exists as a pair of enantiomers. Since different enantiomers of a chiral compound can exhibit distinct biological activities, the ability to separate and quantify them is often a requirement in pharmaceutical and chemical research.

Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common technique for enantiomeric separation. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. beilstein-journals.orgrsc.orgresearchgate.net SFC often provides faster separations and uses more environmentally friendly mobile phases (typically supercritical CO2 with a co-solvent). unodc.orgmdpi.com The development of a chiral separation method involves screening various CSPs and mobile phase compositions to find the optimal conditions for baseline resolution of the enantiomers.

Interactive Table 2: Example of Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane:Isopropanol (with a basic additive like diethylamine) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 25 °C |

Spectroscopic Methodologies for Structural Elucidation

While basic spectroscopic techniques like standard 1H and 13C NMR and mass spectrometry are used for initial identification, more advanced methodologies are required for unambiguous structural elucidation, especially for complex molecules or for differentiating between isomers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. ufl.edu By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS allows for the determination of the molecular formula with a high degree of confidence. rsc.orgcore.ac.uk This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in HRMS/MS experiments can also provide valuable structural information, helping to piece together the different components of the molecule. researchgate.netresearchgate.net

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

For a molecule like this compound, which contains multiple spin systems, one-dimensional (1D) NMR spectra can be complex and challenging to interpret fully. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for the complete and unambiguous assignment of all proton and carbon signals. bohrium.combeilstein-journals.orgrsc.orgresearchgate.netnih.gov

COSY (Correlation Spectroscopy) : This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of protons that are on adjacent carbon atoms. youtube.comsdsu.edu This is invaluable for tracing the connectivity within the piperazine ring and the ethyl and benzyl substituents.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edunih.gov This provides a direct link between the proton and carbon skeletons of the molecule.

By combining the information from these multi-dimensional NMR experiments, a complete and detailed structural assignment of this compound can be achieved.

Development of Methods for Trace Analysis in Complex Research Samples

The quantification of this compound at trace levels in complex research matrices, such as biological fluids or environmental samples, presents significant analytical challenges. These challenges include low analyte concentrations and the presence of interfering substances.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis due to its high sensitivity and selectivity. arabjchem.orgutm.myresearchgate.net The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation : This is a critical step to remove interfering matrix components and to concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed. The choice of technique depends on the nature of the sample matrix and the physicochemical properties of the analyte.

Chromatographic Separation : An optimized HPLC or UHPLC method is necessary to separate the analyte from any remaining matrix components and to ensure a stable and reproducible retention time.

Mass Spectrometric Detection : For quantification, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected and fragmented, and one or more specific product ions are monitored. This highly selective detection method minimizes interference from co-eluting compounds, leading to very low limits of detection (LOD) and quantification (LOQ).

Method validation according to established guidelines is essential to ensure the reliability of the data. This includes demonstrating the method's linearity, accuracy, precision, and stability. nih.govnih.gov

Applications of 1 Benzyl 3 2,2,2 Trifluoro Ethyl Piperazine As a Research Tool or Precursor

Role in Synthetic Chemistry as a Building Block or Scaffold

In synthetic chemistry, the piperazine (B1678402) ring is considered a "privileged scaffold" due to its common occurrence in biologically active compounds. rsc.org This makes 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

The secondary amine in the piperazine ring serves as a nucleophile, allowing for a variety of chemical transformations. It can readily undergo reactions such as N-alkylation, N-arylation, acylation, and sulfonylation, enabling the introduction of diverse functional groups and the construction of larger, more elaborate molecular architectures. nih.gov For instance, coupling reactions with various electrophiles can lead to a library of derivatives with potentially diverse biological activities. The benzyl (B1604629) group at the N-1 position can act as a protecting group, which can be removed under specific conditions to allow for further functionalization at that site.

The trifluoro-ethyl group at the C-3 position is a key feature that can significantly influence the properties of the resulting molecules. The incorporation of fluorine atoms often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com Therefore, using this compound as a starting material allows for the direct introduction of this beneficial moiety into new chemical entities.

While specific examples of the use of this compound as a building block are not extensively documented in publicly available literature, the general reactivity of the piperazine scaffold suggests its utility in the following synthetic strategies:

Parallel Synthesis: The reactivity of the secondary amine makes this compound suitable for use in combinatorial and parallel synthesis approaches to generate libraries of compounds for high-throughput screening.

Synthesis of Bioactive Molecules: The structural motifs present in this compound are found in various classes of therapeutic agents, including antipsychotics, antidepressants, and anticancer agents. researchgate.netfrontiersin.org Thus, it can serve as a key intermediate in the synthesis of novel drug candidates. For example, benzylpiperazine derivatives have been explored as selective binders of anti-apoptotic proteins. nih.gov

Asymmetric Synthesis: The chiral center at the C-3 position makes this compound a useful precursor for the synthesis of enantiomerically pure final products, which is often crucial for pharmacological activity.

The following table summarizes the potential synthetic transformations involving this compound:

| Reaction Type | Reagent/Catalyst | Potential Product |

| N-Alkylation | Alkyl halides, Reductive amination | N-alkylated piperazine derivatives |

| N-Arylation | Aryl halides, Buchwald-Hartwig coupling | N-aryl piperazine derivatives |

| N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | N-acyl piperazine derivatives |

| N-Sulfonylation | Sulfonyl chlorides | N-sulfonyl piperazine derivatives |

| Debenzylation | Hydrogenolysis (e.g., H₂, Pd/C) | 3-(2,2,2-trifluoro-ethyl)-piperazine |

Use in Materials Science Research (e.g., Polymer Chemistry, Coordination Chemistry)

While the primary applications of piperazine derivatives are in medicinal chemistry, their unique structural and electronic properties also suggest potential uses in materials science, although specific research on this compound in this area is limited.

Polymer Chemistry: Piperazine can be incorporated into polymer backbones to create polyamides, polyureas, and other polymers. These piperazine-containing polymers can exhibit interesting properties such as thermal stability and specific binding capabilities. udayton.edu The presence of the trifluoromethyl group in this compound could impart desirable properties to polymers, such as hydrophobicity, chemical resistance, and altered electronic characteristics. titech.ac.jp For instance, fluorinated polymers are known for their low surface energy and high thermal stability. While not directly involving the title compound, research has been conducted on copolymers of perfluorotrivinyltriazine, demonstrating the interest in fluorinated heterocyclic polymers. google.com The difunctional nature of the piperazine ring (after debenzylation) would allow it to act as a monomer in condensation polymerization reactions.

Coordination Chemistry: The two nitrogen atoms of the piperazine ring can act as ligands, coordinating to metal ions to form metal complexes. nih.gov These complexes can have applications in catalysis, as imaging agents, or as building blocks for metal-organic frameworks (MOFs). The substitution pattern on the piperazine ring, including the benzyl and trifluoro-ethyl groups, would influence the coordination geometry and the properties of the resulting metal complexes. The electron-withdrawing nature of the trifluoro-ethyl group could affect the basicity of the nitrogen atoms and, consequently, the stability and reactivity of the metal complexes. Piperazine-based ligands and their metal complexes have been reviewed for their diverse applications, highlighting their potential in various fields. rsc.org

Application in Probe Development for Biological Systems (e.g., Fluorescent Probes, Affinity Labels)

The piperazine scaffold is a common structural motif in the design of molecular probes for studying biological systems.

Fluorescent Probes: Fluorescent probes are essential tools for visualizing and quantifying biological molecules and processes. The piperazine moiety can be incorporated into fluorescent dyes to modulate their photophysical properties, such as solubility, cell permeability, and targeting specificity. For example, piperazine-functionalized BODIPY dyes have been developed as near-infrared fluorescent probes for the sensitive detection of lysosomal pH. nih.govwikipedia.org The design of these probes often relies on the pH-dependent protonation of the piperazine nitrogen, which alters the electronic properties of the fluorophore. The trifluoro-ethyl group in this compound could influence the pKa of the piperazine nitrogens, potentially allowing for the fine-tuning of the pH-sensing range of a fluorescent probe. The development of fluorescent probes often involves the protection-deprotection strategy of key functional groups, and the reactive amine of the piperazine ring is suitable for such chemical modifications. rsc.org

Affinity Labels: Affinity labels are molecules designed to bind specifically to a biological target, such as a receptor or an enzyme, and then form a covalent bond with it. This allows for the identification and characterization of the target. The piperazine core of this compound can serve as a scaffold to which a reactive group (for covalent bond formation) and a targeting moiety can be attached. The benzyl and trifluoro-ethyl groups can contribute to the binding affinity and selectivity of the probe for its target.

While no specific fluorescent probes or affinity labels based on this compound are currently reported, its structural components are consistent with those used in the design of such research tools.

Precursor for Advanced Heterocyclic Systems

This compound can serve as a starting material for the synthesis of more complex, fused heterocyclic systems. Ring fusion can lead to rigid molecular scaffolds with well-defined three-dimensional structures, which are often desirable for achieving high-affinity and selective interactions with biological targets.

Various synthetic methodologies can be employed to construct fused rings onto the piperazine core. For example, intramolecular cyclization reactions involving functional groups introduced at the N-4 position and the side chain of the C-3 substituent could lead to the formation of bicyclic and tricyclic systems. The synthesis of fused heterocyclic systems with an s-triazine ring is one such example of creating advanced heterocyclic structures. nih.gov

The development of novel synthetic routes to access fused piperazine derivatives is an active area of research. These advanced heterocyclic systems are often sought after in drug discovery programs for their potential to offer improved pharmacological profiles compared to their monocyclic counterparts.

Structure Activity Relationship Sar Studies and Ligand Design Principles Involving the 1 Benzyl 3 2,2,2 Trifluoro Ethyl Piperazine Scaffold

Impact of Fluorine and Trifluoromethyl Substituents on Biological Activity (General Principles)

The introduction of fluorine and trifluoromethyl (CF3) groups into drug candidates can profoundly alter their physicochemical and pharmacological properties. The C-F bond is exceptionally strong, which often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. The trifluoromethyl group, in particular, is a powerful electron-withdrawing group that can significantly influence the acidity or basicity of nearby functional groups, thereby affecting ligand-receptor interactions.

One of the most notable effects of trifluoromethylation is the enhancement of lipophilicity. Increased lipophilicity can improve a molecule's ability to cross cellular membranes, which is often a critical factor for reaching intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding. The trifluoromethyl group is also recognized for its ability to participate in favorable intermolecular interactions, including dipole-dipole and multipolar interactions, which can contribute to enhanced binding affinity at the target receptor.

The strategic placement of fluorine or a trifluoromethyl group can lead to conformational changes in a molecule. This can pre-organize the ligand into a bioactive conformation that is more favorable for binding to its biological target, thus increasing potency. Furthermore, the trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.

Table 1: Physicochemical Properties of Functional Groups

| Functional Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch π) |

| Hydrogen (H) | 1.20 | 2.20 | 0.00 |

| Fluorine (F) | 1.47 | 3.98 | +0.14 |

| Methyl (CH₃) | 2.00 | 2.55 (Carbon) | +0.56 |

| Trifluoromethyl (CF₃) | 2.44 | 3.98 (Fluorine) | +0.88 |

Steric and Electronic Effects of Substituents on Ligand-Target Interactions

The benzyl (B1604629) and trifluoro-ethyl groups of the 1-benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine scaffold each contribute distinct steric and electronic features that are crucial for its interaction with biological targets. The benzyl group, a relatively large and lipophilic moiety, can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket. The orientation and substitution pattern on the phenyl ring of the benzyl group can be systematically varied to probe the steric and electronic requirements of the binding site. For instance, the introduction of electron-withdrawing or electron-donating substituents on the phenyl ring can modulate the electronic properties of the entire molecule, influencing its binding affinity and selectivity.

The 2,2,2-trifluoro-ethyl group at the 3-position of the piperazine (B1678402) ring introduces both steric bulk and significant electronic effects. The strong electron-withdrawing nature of the three fluorine atoms can decrease the basicity of the nearby piperazine nitrogen, which may be critical for avoiding off-target interactions or for fine-tuning the pKa of the molecule to optimize its pharmacokinetic profile. Sterically, the trifluoro-ethyl group can occupy a specific region of the binding pocket, and its size and shape can be a key determinant of binding selectivity. Altering the length of the fluoroalkyl chain or the degree of fluorination would be a rational approach to explore the steric tolerance of the target.

Table 2: Comparative Analysis of Substituent Effects

| Substituent at Piperazine N1 | Substituent at Piperazine C3 | Potential Interaction Types | Hypothesized Impact on Activity |

| Benzyl | 2,2,2-trifluoro-ethyl | Hydrophobic, π-stacking, dipole-dipole | Baseline activity |

| 4-Fluorobenzyl | 2,2,2-trifluoro-ethyl | Enhanced electrostatic interactions | Potentially increased potency/selectivity |

| 4-Methylbenzyl | 2,2,2-trifluoro-ethyl | Increased hydrophobicity | May enhance membrane permeability |

| Benzyl | Ethyl | Weaker electronic effects | Reduced metabolic stability |

Rational Design of Derivatives for Enhanced Selectivity and Potency (Pre-clinical Focus)

The rational design of derivatives based on the this compound scaffold aims to optimize its pharmacological profile by systematically modifying its structure. A common strategy in preclinical drug discovery is to perform targeted modifications to enhance selectivity for the desired target over related off-targets, thereby minimizing potential side effects. For this scaffold, medicinal chemists might explore substitutions on the benzyl ring to probe for additional binding interactions. For example, introducing a hydroxyl or methoxy (B1213986) group could create opportunities for hydrogen bonding with the target receptor.

Another avenue for rational design involves modifying the piperazine ring itself. While the 1-benzyl and 3-(2,2,2-trifluoro-ethyl) substituents are defining features, the remaining positions on the piperazine ring offer sites for further derivatization. For instance, adding small alkyl groups could explore steric boundaries within the binding site. The nitrogen atom at the 4-position of the piperazine ring is a key handle for introducing a wide variety of substituents to modulate properties such as solubility, polarity, and the potential for additional receptor interactions.

A systematic approach to derivatization might involve the synthesis of a focused library of analogs where each modification is designed to test a specific hypothesis about the ligand-target interaction. For example, a series of compounds with varying substituents on the phenyl ring could be synthesized to build a quantitative structure-activity relationship (QSAR) model, which can then guide the design of more potent and selective compounds.

Pharmacophore Modeling and Lead Optimization Strategies (In Silico/In Vitro)

Pharmacophore modeling is a powerful computational tool used in lead optimization to identify the essential three-dimensional arrangement of chemical features required for biological activity. For the this compound scaffold, a pharmacophore model would likely include a hydrophobic feature corresponding to the benzyl group, a hydrogen bond acceptor/donor feature from the piperazine nitrogens, and a feature representing the steric and electronic influence of the trifluoro-ethyl group.

Once a pharmacophore model is established based on a set of active compounds, it can be used for virtual screening of compound libraries to identify novel molecules with the desired features. In the context of lead optimization, the model can guide the design of new derivatives by suggesting modifications that better fit the pharmacophore and are therefore more likely to have improved activity.

In silico docking studies can provide further insights into the binding mode of this compound and its analogs within the active site of a target protein. These studies can help to rationalize observed SAR data and predict the potential impact of structural modifications. For instance, docking could reveal that a particular substituent on the benzyl ring is clashing with a residue in the binding pocket, explaining a loss of activity.

The insights gained from computational modeling are then used to guide the synthesis and in vitro testing of new compounds. This iterative cycle of design, synthesis, and testing is a hallmark of modern lead optimization. Promising compounds identified through this process would then be subjected to further preclinical evaluation to assess their pharmacokinetic and pharmacodynamic properties.

Table 3: Hypothetical Pharmacophore Features

| Pharmacophore Feature | Corresponding Chemical Moiety | Rationale |

| Hydrophobic Aromatic | Benzyl group | Potential for π-stacking and hydrophobic interactions. |

| Hydrogen Bond Acceptor | Piperazine Nitrogen (N4) | Potential to interact with donor groups in the receptor. |

| Positive Ionizable | Piperazine Nitrogen (N1 or N4) | Can be protonated at physiological pH, forming ionic bonds. |

| Hydrophobic/Steric Bulk | 2,2,2-trifluoro-ethyl group | Occupies a specific region of the binding pocket. |

An extensive review of preclinical and in vitro pharmacological research reveals the emerging profile of this compound and its chemical relatives. While direct studies on this specific molecule are limited, research into the broader class of benzylpiperazine derivatives provides significant insight into its potential biological activities and molecular targets. These investigations are foundational in understanding its therapeutic and research potential.

Future Directions and Research Opportunities Involving 1 Benzyl 3 2,2,2 Trifluoro Ethyl Piperazine

Exploration of Novel Synthetic Methodologies